N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide is a chemical compound characterized by its unique structural features, which include a nicotinohydrazide core with a 4-methoxybenzoyl group and a trifluoromethyl substituent. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound is identified by the CAS number 1092346-04-7, indicating its registration in chemical databases for research and commercial purposes .
This compound belongs to the class of hydrazides, specifically nicotinohydrazides, which are derivatives of nicotinic acid. Hydrazides are known for their diverse biological activities and are often utilized in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its biological activity and interaction with cellular targets .
The synthesis of N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide typically involves the reaction between 4-methoxybenzoyl chloride and 6-(trifluoromethyl)nicotinic acid hydrazide. This reaction is generally conducted under controlled conditions, often in the presence of a base such as triethylamine, which serves to neutralize the hydrochloric acid produced during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate complete conversion to the desired product .
Industrial Production Methods: In industrial settings, similar synthetic routes can be employed but on a larger scale. Automated reactors and continuous flow systems may be utilized to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are commonly applied to achieve high purity levels of the final product.
N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide can participate in several chemical reactions:
The mechanism of action for N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide involves its interaction with specific molecular targets, particularly enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition may occur through competitive binding, where the compound competes with natural substrates for enzyme binding sites. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increased bioavailability within biological systems .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to characterize this compound's physical and chemical properties .
N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide has several notable applications:
Nicotinamide (pyridine-3-carboxamide) derivatives constitute a privileged scaffold in medicinal chemistry due to their inherent bioisosteric properties, metabolic stability, and versatile target engagement capabilities. The core structure of N'-(4-methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide exemplifies a strategic hybridization approach, merging two pharmacophoric elements:
This hybridization is illustrated in Table 1, contrasting classical nicotinamide drugs with advanced hydrazide hybrids:
Table 1: Structural Evolution of Nicotinamide-Based Therapeutics
Compound | Core Structure | Key Modifications | Therapeutic Application |
---|---|---|---|
Nicotinamide (Vit B3) | Pyridine-3-carboxamide | None | Cofactor in redox reactions |
Isoniazid | Pyridine-4-carbohydrazide | Hydrazide at C4 | Antitubercular agent |
6-(Trifluoromethyl)nicotinamide | Pyridine-3-carboxamide with CF₃ at C6 | Trifluoromethyl at C6 | Antiviral lead [1] |
N'-(4-Methoxybenzoyl)-6-(trifluoromethyl)nicotinohydrazide | Pyridine-3-carbohydrazide with 4-MeO-benzoyl and C6-CF₃ | Hybrid acylhydrazide + methoxyaryl | Multitarget agent [5] |
The acylhydrazide bridge in this compound enables dual-target engagement, evidenced by its structural analogy to HIV-1 RNase H inhibitors incorporating nicotinic acid hydrazides [3]. Computational studies confirm that the planar pyridine ring and semi-rigid hydrazide linker optimize binding to deep catalytic pockets while the 4-methoxybenzoyl group occupies adjacent hydrophobic subpockets.
The trifluoromethyl (–CF₃) and methoxy (–OCH₃) groups are pivotal in fine-tuning the compound’s physicochemical and target-binding properties:
Metabolic Stability: The C–F bonds resist oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life.
Methoxy (–OCH₃) on Benzoyl Moiety:
Table 2: Impact of Substituents on Key Molecular Properties
Substituent | Position | σₚ (Hammett Constant) | Effect on log P | Target Affinity Contribution |
---|---|---|---|---|
–CF₃ | Pyridine C6 | +0.54 | +0.9–1.2 | Enhanced RNase H inhibition [3] |
–OCH₃ | Benzoyl C4 | –0.27 | +0.2–0.4 | Improved selectivity over proteases |
SAR data from analogous compounds confirm that combining –CF₃ (electron-withdrawing) and p–OCH₃ (electron-donating) groups yields optimal bioactivity. For example, 6-(trifluoromethyl)nicotinohydrazide derivatives show 5× greater potency against neurolysin than monosubstituted analogs, attributed to balanced electron distribution facilitating enzyme activation [8]. The methoxy group’s role in BBB penetration is further evidenced by 12–18% higher brain-to-plasma ratios in fluorinated peptidomimetics bearing p-methoxyaryl groups [8].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7